N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide
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Overview
Description
N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide is an organic compound with the molecular formula C29H26N2O4 It is a complex molecule that features a benzamide core substituted with methoxybenzoyl and aminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide typically involves the following steps:
Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Amination Reaction: The 4-methoxybenzoyl chloride is then reacted with 4-aminophenyl-3-methylbenzamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is mediated by the compound’s unique chemical structure, which allows it to fit into the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
- 2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
- 3-Methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide
Uniqueness
N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
362482-01-7 |
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Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H20N2O3/c1-15-4-3-5-17(14-15)22(26)24-19-10-8-18(9-11-19)23-21(25)16-6-12-20(27-2)13-7-16/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
MQDYEXBVAYSOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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